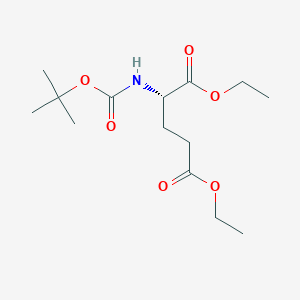

(S)-二乙酸 2-(叔丁氧羰基氨基)戊二酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

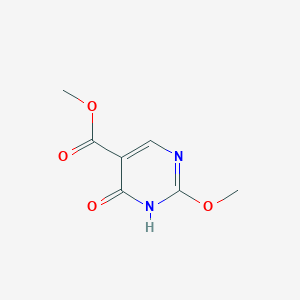

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, commonly referred to as DBT, is an organic compound that has been used in a variety of applications in chemistry and biochemistry. It is a versatile reagent and has been used in many laboratory experiments, including synthesis of pharmaceuticals, synthesis of polymers, and as a catalyst in organic synthesis. DBT is a common reagent in the field of organic chemistry and has been used in a variety of research applications.

科学研究应用

Dipeptide Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Peptide Synthesis .

Comprehensive and Detailed Summary of the Application

The compound “(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate” or “diethyl (tert-Butoxycarbonyl)-L-glutamate” is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is used in the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

Thorough Summary of the Results or Outcomes Obtained

The dipeptides were obtained in satisfactory yields in 15 minutes .

Synthesis of Iodinated Derivatives

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

The compound is used in the synthesis of iodinated derivatives of levodopa . These derivatives can be used as intermediates in the synthesis of radiotracers for positron emission tomography (PET), a diagnostic technique used in medical imaging .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is prepared starting from commercially available L-DOPA which is O- and N-protected before undergoing iodination by CF3CO2Ag/I2 .

Thorough Summary of the Results or Outcomes Obtained

The title compound was successfully synthesized and its structure was confirmed using various spectroscopic techniques .

Protease Biocatalysis

Specific Scientific Field

This application falls under the field of Biochemistry .

Comprehensive and Detailed Summary of the Application

While the specific use of “(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate” or “diethyl (tert-Butoxycarbonyl)-L-glutamate” is not mentioned, it’s known that Boc-protected amino acids are often used in protease-catalyzed reactions . Proteases are enzymes that catalyze the hydrolysis of peptide bonds, and they have a wide range of industrial applications .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application for this compound in protease biocatalysis are not detailed in the available literature .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of using this compound in protease biocatalysis are not detailed in the available literature .

Synthesis of Iodinated Derivatives of Levodopa

Detailed Description of the Methods of Application or Experimental Procedures

The compound is prepared starting from commercially available L-DOPA which was O- and N-protected before undergoing iodination by CF3CO2Ag/I2 .

Thorough Summary of the Results or Outcomes Obtained

Metabolomics Research

Comprehensive and Detailed Summary of the Application

While the specific use of “(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate” or “diethyl (tert-Butoxycarbonyl)-L-glutamate” is not mentioned, it’s known that Boc-protected amino acids are often used in metabolomics research . Metabolomics is an important part of systems biology, mainly analyzing substances such as blood, urine, and feces, and then studying small molecule metabolites of various metabolic pathway matrices and products .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application for this compound in metabolomics research are not detailed in the available literature .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of using this compound in metabolomics research are not detailed in the available literature .

属性

IUPAC Name |

diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSHOWFVTUDCCM-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)

![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B2846471.png)

![1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2846473.png)

![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)

![(E)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2846476.png)

![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)